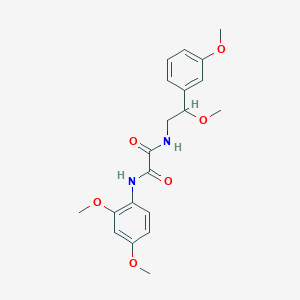
2,5-dichloro-N-prop-2-enylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-prop-2-enylbenzenesulfonamide, also known as DCMU, is a herbicide that is widely used in scientific research. DCMU is a photosystem II inhibitor that binds to the D1 protein of the photosystem II complex, preventing the transfer of electrons from water to plastoquinone.
Applications De Recherche Scientifique
Synthesis of Cyclic Compounds
The compound 2,5-dichloro-N-prop-2-enylbenzenesulfonamide plays a pivotal role in the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. This involves the development of sequential Nicholas and Pauson-Khand reactions to synthesize unique polyheterocyclic compounds. The production of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent highlights its significance in organic synthesis and pharmaceutical research. These advancements facilitate the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, demonstrating the chemical's versatility in the pharmaceutical industry (Kyosuke Kaneda, 2020).
Advanced Oxidation Processes for Degradation
2,5-dichloro-N-prop-2-enylbenzenesulfonamide is also relevant in the context of environmental science, particularly concerning the degradation of persistent organic pollutants. Advanced Oxidation Processes (AOPs) have been evaluated for the degradation of similar organochlorine compounds, highlighting the potential for these methods to effectively degrade contaminants like 2,5-dichloro-N-prop-2-enylbenzenesulfonamide in water. This includes the comparison of various AOPs under different operational conditions, aiming for high degradation efficiencies and minimal toxic by-products, indicating the compound's involvement in environmental remediation efforts (Rocío Girón-Navarro et al., 2021).
Environmental and Health Impacts
While the scientific research applications of 2,5-dichloro-N-prop-2-enylbenzenesulfonamide are vast, it's critical to also understand its environmental and health impacts. Studies have focused on the occurrence, toxicity, and degradation pathways of similar organochlorine compounds, providing insights into potential effects on human health and ecosystems. The persistence and bioaccumulation potential of such compounds necessitate ongoing research to fully comprehend their environmental fate and mitigate adverse effects (C. Olisah et al., 2020).
Propriétés
IUPAC Name |
2,5-dichloro-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPQEHHWZMLSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2799118.png)

![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)


![N-Benzyl-N-[(5-chloro-3-ethylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2799129.png)

![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)


![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2799138.png)
![6-Bromo-5-chloro-1H-benzo[d]imidazole](/img/structure/B2799140.png)